![molecular formula C7H15ISi B12274773 [(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane is an organosilicon compound characterized by the presence of an iodine atom and a trimethylsilyl group attached to a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane typically involves the reaction of 4-iodobut-3-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-iodobut-3-en-2-ol+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The double bond in the butenyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in THF.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of compounds like 4-bromo-3-en-2-yl-trimethylsilane.
Oxidation: Formation of 4-iodo-3,4-epoxybutane-2-yl-trimethylsilane.
Reduction: Formation of 4-iodobutane-2-yl-trimethylsilane.
Aplicaciones Científicas De Investigación
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of silicon-containing polymers and materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane in chemical reactions involves the reactivity of the iodine atom and the double bond in the butenyl chain. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Comparación Con Compuestos Similares
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane can be compared with other similar compounds such as:
[(E)-4-bromobut-3-en-2-yl]-trimethylsilane: Similar reactivity but with a bromine atom instead of iodine.
[(E)-4-chlorobut-3-en-2-yl]-trimethylsilane: Less reactive than the iodine derivative.
[(E)-4-fluorobut-3-en-2-yl]-trimethylsilane: Even less reactive due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H15ISi |
|---|---|
Peso molecular |
254.18 g/mol |
Nombre IUPAC |
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5-7H,1-4H3/b6-5+ |
Clave InChI |
NXMBSVSADCMDQY-AATRIKPKSA-N |
SMILES isomérico |
CC(/C=C/I)[Si](C)(C)C |
SMILES canónico |
CC(C=CI)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

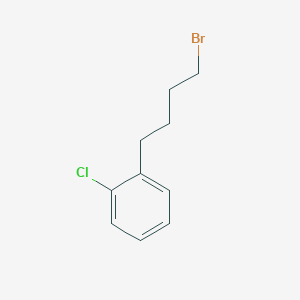
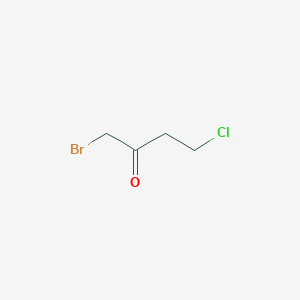



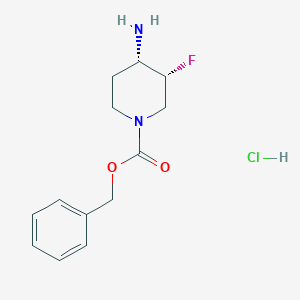
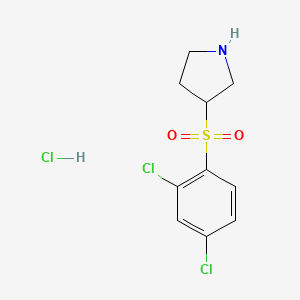
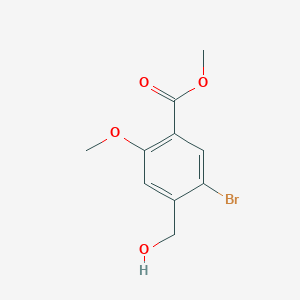
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
